
1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This specific compound has the molecular formula C₁₀H₁₅N and a molecular weight of 149.12044948 daltons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- can be synthesized through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of pyrroles often involves metal-catalyzed reactions. For instance, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents . Additionally, copper-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolines or pyrrolidines.
Substitution: Pyrroles can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid.
Major Products:
Oxidation: Pyrrolidines or other oxidized derivatives.
Reduction: Pyrrolines or pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- involves its interaction with molecular targets and pathways. Pyrroles can act as ligands, binding to metal ions or other biomolecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparación Con Compuestos Similares
- 1H-Pyrrole, 2-ethyl-1-methyl-
- 1H-Pyrrole, 3-methyl-
- 1H-Pyrrole, 1-methyl-2-propyl-
Comparison: 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- is unique due to its specific substituents, which influence its chemical reactivity and physical properties. Compared to other pyrroles, it may exhibit different reactivity patterns in substitution or oxidation reactions, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
64222-35-1 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
1-ethenyl-2-methyl-3-propylpyrrole |
InChI |
InChI=1S/C10H15N/c1-4-6-10-7-8-11(5-2)9(10)3/h5,7-8H,2,4,6H2,1,3H3 |
Clave InChI |
CRZRKGSJNIAPIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N(C=C1)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


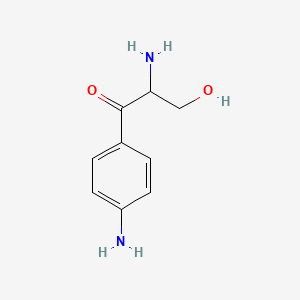
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)


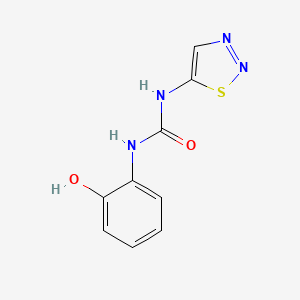
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)
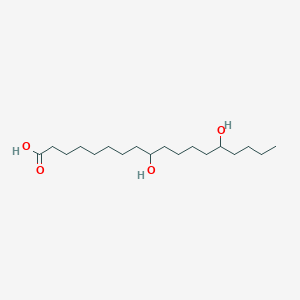
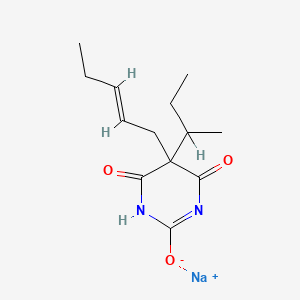

![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
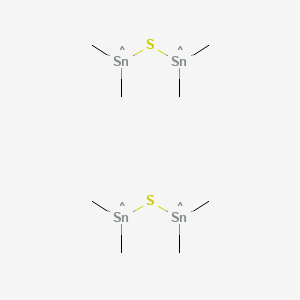


![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
